Technical Documentation Center

6-(Bromomethyl)morpholin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Bromomethyl)morpholin-3-one

Core Science & Biosynthesis

Foundational

6-(Bromomethyl)morpholin-3-one: Mechanistic Pathways and Synthetic Applications in Peptidomimetic Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2-rich molecules to complex, three-dimensional sp3-hybridized architectures is a critical strategy for improving target specificity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-rich molecules to complex, three-dimensional sp3-hybridized architectures is a critical strategy for improving target specificity and clinical success rates—a paradigm often referred to as the "escape from flatland." 6-(Bromomethyl)morpholin-3-one (CAS 1823252-67-0) has emerged as a highly versatile, sp3-hybridized synthetic intermediate that directly addresses this need[1].

Characterized by a conformationally restricted morpholinone core and a highly reactive bromomethyl handle, this building block is pivotal in the synthesis of advanced peptidomimetics. Its most notable application lies in the development of pilicides —a class of anti-virulence agents designed to attenuate Gram-negative bacterial infections (such as uropathogenic Escherichia coli) by competitively inhibiting the chaperone/usher pathway without exerting bactericidal evolutionary pressure[1][2].

This technical guide provides an in-depth analysis of the structural causality, reaction mechanisms, and self-validating experimental protocols associated with 6-(bromomethyl)morpholin-3-one.

Structural and Electronic Causality

The utility of 6-(bromomethyl)morpholin-3-one is dictated by two distinct structural features:

  • The Morpholin-3-one Core (Conformational Rigidity): The lactam moiety (N4-C3=O) enforces a rigid, pseudo-chair conformation. This rigidity forces the substituent at the C6 position into a pseudo-equatorial orientation. In drug design, this scaffold acts as an exceptional γ -turn or dipeptide mimetic, effectively projecting side chains into receptor pockets with minimal entropic penalty upon binding[2].

  • The Bromomethyl Group (Electrophilic Handle): The primary alkyl bromide at the C6 position is sterically accessible and highly electrophilic. It serves as a prime site for nucleophilic substitution ( SN​2 ) and transition-metal-catalyzed cross-coupling, allowing for the rapid generation of structure-activity relationship (SAR) libraries[1].

Mechanisms of Action in Organic Synthesis

Nucleophilic Substitution ( SN​2 )

The primary sp3 carbon of the bromomethyl group undergoes rapid SN​2 displacement when exposed to heteroatom nucleophiles (amines, alcohols, thiols, and azides). The adjacent morpholinone ring is relatively electron-withdrawing, which slightly increases the electrophilicity of the bromomethyl carbon, facilitating high-yielding substitutions under mild basic conditions to form ethers, amides, and sulfonamides[1].

sp3 Suzuki-Miyaura Cross-Coupling

Forming C(sp3)-C(sp2) bonds via transition-metal catalysis is historically challenging due to the propensity of alkyl-palladium intermediates to undergo rapid β -hydride elimination, yielding alkene byproducts. However, 6-(bromomethyl)morpholin-3-one can be successfully coupled with arylboronic acids using modern bulky, electron-rich phosphine ligands (e.g., CataCXium A)[3]. These ligands accelerate the reductive elimination step, effectively outcompeting the β -hydride elimination pathway and preserving the sp3 architecture.

Lactam N-Alkylation

The N4 proton of the morpholin-3-one core has a pKa of approximately 16-17. Deprotonation with a strong base (e.g., NaH or KOtBu) generates a localized nitrogen anion that can be subsequently alkylated with various electrophiles, enabling the construction of bifunctional scaffolds.

Reactivity Core 6-(Bromomethyl) morpholin-3-one SN2 SN2 Substitution (Amines, Azides, Alcohols) Core->SN2 Nucleophiles Suzuki sp3 Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd-Cat, Aryl-B(OH)2 NAlk Lactam N-Alkylation (Base + R-X) Core->NAlk Strong Base Ethers Ethers / Amines / Sulfonamides SN2->Ethers Aryl Aryl-Substituted Morpholinones Suzuki->Aryl Bifunc Bifunctional Scaffolds NAlk->Bifunc

Synthetic pathways of 6-(bromomethyl)morpholin-3-one in organic synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in library generation, the following self-validating protocols detail the synthesis of the core and its subsequent functionalization.

Protocol 1: Convergent Synthesis of the Morpholin-3-one Core

This two-step protocol utilizes a convergent cyclization approach, reacting a functionalized β -amino alcohol with a haloacetyl halide[4].

  • N-Acylation: Dissolve 1-amino-3-bromopropan-2-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere. Dropwise add chloroacetyl chloride (1.1 equiv). Stir for 2 hours, allowing the reaction to reach room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

  • Intramolecular Cyclization: Dissolve the crude N-acylated intermediate in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 equiv). The alkoxide generated will undergo an intramolecular Williamson ether synthesis, displacing the primary chloride to form the morpholin-3-one ring.

  • Validation: Monitor via TLC (stain with KMnO4). Purify via silica gel flash chromatography (EtOAc/Hexanes). Confirm the structure via 1H NMR (look for the characteristic AB quartet of the C2 protons adjacent to the lactam carbonyl).

Protocol 2: sp3 Suzuki-Miyaura Cross-Coupling

This protocol utilizes third-generation palladium precatalysts to suppress β -hydride elimination[3].

  • Preparation: In an oven-dried Schlenk flask, combine 6-(bromomethyl)morpholin-3-one (1.0 equiv), arylboronic acid (1.5 equiv), and CataCXium A Pd G3 (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene (0.2 M) and aqueous Cs2​CO3​ (3.0 equiv, 7 M in H2​O ).

  • Reaction: Seal the flask and heat to 100 °C for 12 hours under vigorous stirring.

  • Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. The conversion is validated by GC-MS or LC-MS. The bulky CataCXium A ligand ensures that the reductive elimination to the desired C(sp3)-C(sp2) product outpaces decomposition pathways.

Applications in Drug Development: Pilicides

The most profound application of 6-(bromomethyl)morpholin-3-one derivatives is in the synthesis of pilicides . Uropathogenic E. coli rely on hair-like appendages called pili to adhere to host tissue. The assembly of these pili is governed by the chaperone/usher pathway[1].

  • Mechanism of Inhibition: During normal biogenesis, periplasmic chaperones (e.g., PapD) bind to pilus subunits (e.g., PapG) to prevent their premature aggregation. Pilicides synthesized from the morpholin-3-one scaffold are designed to structurally mimic the C-terminal peptide of the PapG subunit.

  • Receptor Interaction: Relaxation-edited NMR experiments and chemical shift mapping have confirmed that these peptidomimetics bind with high affinity to the PapD chaperone[2]. By occupying the binding cleft, the pilicide competitively prevents the chaperone-subunit interaction, halting pilus assembly. Because this mechanism disarms the bacteria without killing them, it drastically reduces the evolutionary pressure that typically leads to antibiotic resistance.

Pilicide Chaperone Periplasmic Chaperone (e.g., PapD) Complex Chaperone-Subunit Complex Chaperone->Complex Binds Subunit Pilus Subunit (e.g., PapG) Subunit->Complex Binds Pilicide Morpholin-3-one Pilicide Pilicide->Chaperone Competitive Binding (NMR validated) Inhibition Blocked Assembly (Attenuated Virulence) Pilicide->Inhibition Prevents Complexation Assembly Pilus Assembly & Virulence Complex->Assembly Polymerization Assembly->Inhibition

Mechanism of action for morpholin-3-one based pilicides inhibiting pilus assembly.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for functionalizing the 6-(bromomethyl)morpholin-3-one scaffold, demonstrating its robust nature in parallel library synthesis.

Reaction TypeReagents / CatalystSolvent / TempExpected YieldPrimary Byproducts
SN​2 Amination Primary Amine (2.0 eq), K2​CO3​ DMF, 60 °C80 - 92%Over-alkylation (tertiary amine)
SN​2 Azidation NaN3​ (1.5 eq), 18-Crown-6 (cat.)DMSO, 80 °C85 - 95%None (highly selective)
sp3 Suzuki Coupling Aryl-B(OH)2, CataCXium A Pd G3Toluene/ H2​O , 100 °C65 - 85%Alkene ( β -hydride elimination)
N-Alkylation Alkyl Halide (1.2 eq), NaH (1.1 eq)THF, 0 °C to RT75 - 90%O-alkylation (minor)

References

  • DiVA Portal. "NMR as a Tool in Drug Research: Structure elucidation of peptidomimetics and pilicide-chaperone complexes". Umeå University Publications. Available at:[Link]

  • ACS Publications. "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". ACS Combinatorial Science. Available at:[Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profile of 6-(Bromomethyl)morpholin-3-one in Organic Solvents

Executive Summary 6-(Bromomethyl)morpholin-3-one (CAS 1823252-67-0; MW 194.03 g/mol ) is a critical brominated morpholinone derivative utilized extensively as a reactive synthetic intermediate in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Bromomethyl)morpholin-3-one (CAS 1823252-67-0; MW 194.03 g/mol ) is a critical brominated morpholinone derivative utilized extensively as a reactive synthetic intermediate in medicinal chemistry and drug discovery[1]. Characterized by a highly electrophilic bromomethyl group attached to a polar morpholin-3-one scaffold, it serves as a versatile chemical handle for downstream functionalization[1].

The core challenge in utilizing this intermediate lies in its dual chemical nature: the morpholin-3-one ring requires polar solvation to dissolve effectively, while the bromomethyl group is highly susceptible to solvolysis in protic environments. Therefore, profiling its solubility across various organic solvents is not merely a physical characterization exercise—it is a fundamental prerequisite for rational reaction design, particularly in optimizing SN2 alkylation kinetics.

Structural Determinants of Solvation Dynamics

The solubility profile of 6-(Bromomethyl)morpholin-3-one is dictated by two distinct structural domains:

  • The Morpholin-3-one Scaffold: This lactam-like core acts as both a hydrogen bond acceptor (via the carbonyl oxygen and ring ether) and a weak hydrogen bond donor (via the amide nitrogen). This grants the molecule high affinity for polar solvents.

  • The Bromomethyl Substituent: This moiety is lipophilic and highly reactive. As a primary alkyl halide, it is a prime target for nucleophilic substitution (SN2)[1].

When selecting a solvent, a chemist must balance the thermodynamic requirement to dissolve the polar core against the kinetic requirement to preserve the integrity of the bromomethyl group.

Empirical Solubility Profile & Solvent Selection Matrix

Based on the structural thermodynamics of the morpholinone core and established solubility profiling methodologies[1], the following matrix summarizes the solubility behavior of 6-(Bromomethyl)morpholin-3-one across key organic solvent classes.

Solvent ClassRepresentative SolventsSolvation MechanismEstimated SolubilitySynthetic Utility
Polar Aprotic DMSO, DMF, MeCNDipole-dipole interaction with lactam coreHigh (>100 mg/mL)Optimal. Facilitates rapid SN2 alkylation (e.g., malonate alkylation) without solvolysis[1].
Polar Protic Methanol, WaterHydrogen bonding (donor/acceptor)Moderate to HighSuboptimal. High risk of nucleophilic attack by the solvent on the bromomethyl group[1].
Halogenated Dichloromethane (DCM)Dispersion forces, weak dipoleHighModerate. Excellent for liquid-liquid extractions and low-temperature protections.
Non-Polar Hexane, HeptaneWeak dispersion forcesLow (<1 mg/mL)Anti-solvent. Ideal for inducing crystallization and product isolation.

Mechanistic Implications in Synthetic Workflows (SN2)

The primary application of 6-(Bromomethyl)morpholin-3-one is as an electrophile in SN2 transformations. For example, reacting this intermediate with the enolate of diethyl malonate (generated by sodium ethoxide) yields a complex alkylated malonate derivative[1].

The choice of solvent directly impacts the transition state energy of these reactions. Polar aprotic solvents (like DMSO or DMF) stabilize the transition state and leave the incoming nucleophile "naked" and highly reactive. Conversely, polar protic solvents (like Methanol) cage the nucleophile via hydrogen bonding, depressing the reaction rate and increasing the probability of solvent-driven degradation (solvolysis).

Reaction Start 6-(Bromomethyl)morpholin-3-one + Nucleophile Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Start->Aprotic Preferred Route Protic Polar Protic Solvents (MeOH, EtOH, H2O) Start->Protic Suboptimal Route SN2 Efficient SN2 Pathway (Target Intermediate) Aprotic->SN2 Naked Anion Effect Solvolysis Solvolysis / Degradation (Side Products) Protic->Solvolysis H-Bonding to Nucleophile

Figure 2: Solvent-dependent reaction pathways for SN2 alkylation.

Standardized Protocol for Thermodynamic Solubility Profiling

To generate reliable solubility data for 6-(Bromomethyl)morpholin-3-one, a self-validating, dual-orthogonal methodology must be employed. Relying solely on visual dissolution is inadequate due to the risk of chemical degradation masquerading as physical dissolution.

Step-by-Step Methodology

Step 1: Solid-State Characterization

  • Action: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the raw material prior to testing.

  • Causality: Conflicting solubility reports often stem from batch-to-batch variability between amorphous and crystalline forms[1]. Amorphous forms possess higher free energy, resulting in a higher apparent (kinetic) solubility that eventually precipitates out. DSC distinguishes these forms, ensuring the measured value represents the true thermodynamic solubility limit[1].

Step 2: Solvent Saturation

  • Action: Add excess 6-(Bromomethyl)morpholin-3-one to selected solvents (e.g., DMSO, methanol, water) in sealed amber HPLC vials. Agitate at 25°C for 48 hours.

  • Causality: A 48-hour equilibration ensures the system reaches a true thermodynamic steady state. Amber vials are utilized to prevent photolytic degradation of the sensitive bromomethyl group.

Step 3: Phase Separation

  • Action: Isolate the supernatant using ultracentrifugation (15,000 rpm for 15 minutes).

  • Causality: Standard syringe filtration can artificially inflate solubility measurements by allowing colloidal micro-particles to pass through into the filtrate. Ultracentrifugation guarantees a purely dissolved liquid phase.

Step 4: Quantification via Dual-Orthogonal Methods

  • Action: Analyze the supernatant using both gravimetric analysis and High-Performance Liquid Chromatography (HPLC)[1].

  • Causality: This is the critical self-validation step. Gravimetric analysis provides the total dissolved mass, while HPLC verifies the chemical purity of that dissolved fraction. In protic solvents like methanol, solvolysis of the bromomethyl group could yield a methoxymethyl derivative. If HPLC shows degradation, the gravimetric data is invalidated, proving the compound is chemically unstable in that solvent rather than merely soluble.

Workflow A 1. Solid State Characterization (PXRD & DSC) B 2. Solvent Saturation (Thermodynamic Equilibration) A->B Verified Purity C 3. Phase Separation (Ultracentrifugation) B->C 24-48h at 25°C D 4. Supernatant Analysis (HPLC-UV & Gravimetric) C->D Isolate Soluble Fraction E 5. Solubility Profile Generation D->E Quantify Concentration

Figure 1: Step-by-step thermodynamic solubility profiling workflow.

Conclusion

The solubility profile of 6-(Bromomethyl)morpholin-3-one is fundamentally tied to its dual structural nature. While its morpholinone core grants it broad solubility in polar solvents, its reactive bromomethyl handle restricts its practical synthetic utility to polar aprotic environments (such as DMSO and DMF). By employing rigorous, self-validating solubility profiling protocols—combining solid-state characterization with dual-orthogonal quantification—researchers can accurately map its thermodynamic limits, thereby preventing yield-destroying solvolysis and optimizing downstream SN2 functionalization.

References

  • Benchchem. "6-(Bromomethyl)morpholin-3-one - Benchchem". Benchchem Product Database.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-(Bromomethyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the nucleophilic substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 6-(bromomethyl)morpholin-3-one, a versatile and reactive intermediate in medicinal chemistry and drug discovery. The morpholin-3-one scaffold is a privileged structure in numerous bioactive molecules, and the ability to functionalize the 6-position via nucleophilic displacement of the bromide allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document details the underlying mechanistic principles, provides field-proven experimental protocols for reactions with various nucleophiles (amines, thiols, and alcohols), and offers insights into reaction optimization and product purification.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The morpholin-3-one core, a lactam derivative of morpholine, retains these beneficial attributes while providing additional points for chemical modification. The introduction of a bromomethyl group at the 6-position creates a highly reactive electrophilic center, primed for nucleophilic substitution reactions. This makes 6-(bromomethyl)morpholin-3-one a key building block for the synthesis of complex molecules with potential therapeutic applications, including the development of novel anti-virulence agents.[3]

The reactivity of the bromomethyl group is primarily governed by the principles of an SN2 (bimolecular nucleophilic substitution) reaction. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral.[4][5] The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the steric hindrance around the reaction center, the solvent, and the temperature.[6][7]

Mechanistic Overview and Key Considerations

The primary pathway for the reaction of 6-(bromomethyl)morpholin-3-one with nucleophiles is the SN2 mechanism. The key features of this reaction are:

  • Concerted Mechanism: The bond formation with the incoming nucleophile and the bond breaking of the carbon-bromine bond occur simultaneously.[4]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom.[5]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (6-(bromomethyl)morpholin-3-one) and the nucleophile.[4]

  • Steric Hindrance: The reaction is sensitive to steric bulk around the electrophilic carbon. Primary halides, such as the bromomethyl group in our substrate, are highly reactive in SN2 reactions.[6]

The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.[8]

Diagram 1: SN2 Reaction Mechanism

SN2_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Reactants Nu:⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 6-(bromomethyl)morpholin-3-one with representative nucleophiles. These protocols are designed to be a starting point for optimization and can be adapted for a wider range of nucleophiles.

Safety Precaution: 6-(Bromomethyl)morpholin-3-one is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3]

Reaction with Amine Nucleophiles: Synthesis of 6-(Aminomethyl)morpholin-3-one Derivatives

The reaction of 6-(bromomethyl)morpholin-3-one with primary or secondary amines provides a straightforward route to a variety of N-substituted derivatives. A base is typically required to neutralize the hydrogen bromide generated during the reaction.

Protocol 3.1.1: General Procedure for Amination

  • Reagent Preparation: In a round-bottom flask, dissolve 6-(bromomethyl)morpholin-3-one (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF (approximately 0.1-0.5 M).

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)
AnilineTEAAcetonitrile5012
PiperidineDIPEADMF254
BenzylamineTEAAcetonitrile408

Diagram 2: Workflow for Amination Reaction

Amination_Workflow sub Dissolve 6-(Bromomethyl)morpholin-3-one in Acetonitrile/DMF add_reagents Add Amine (1.1-1.5 eq.) and Base (1.5-2.0 eq.) sub->add_reagents react Stir at RT - 50 °C (Monitor by TLC/LC-MS) add_reagents->react workup Concentrate and Partition (Organic Solvent/Water) react->workup purify Wash, Dry, and Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for amination.

Reaction with Thiol Nucleophiles: Synthesis of 6-(Thiomethyl)morpholin-3-one Derivatives

Thiols are excellent nucleophiles and react readily with 6-(bromomethyl)morpholin-3-one to form thioethers. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Protocol 3.2.1: General Procedure for Thiolation

  • Thiolate Formation: In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol. Add a base such as sodium hydride (NaH, 1.1 eq., handle with care) or potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-30 minutes at room temperature to generate the thiolate.

  • Addition of Electrophile: Add a solution of 6-(bromomethyl)morpholin-3-one (1.0 eq.) in the same solvent to the thiolate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS. Typical reaction times are 1-6 hours.

  • Work-up: Quench the reaction by the addition of water. If DMF is used as the solvent, partition the mixture between ethyl acetate and water. If ethanol is the solvent, it can be removed under reduced pressure before partitioning.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Thiolation

NucleophileBaseSolventTemperature (°C)Time (h)
ThiophenolK₂CO₃DMF252
EthanethiolNaHTHF0 to 251
Benzyl mercaptanK₂CO₃Ethanol253
Reaction with Alcohol Nucleophiles: Synthesis of 6-(Alkoxymethyl)morpholin-3-one Derivatives

Alcohols are generally weaker nucleophiles than amines or thiols. Therefore, their reaction with 6-(bromomethyl)morpholin-3-one typically requires a strong base to generate the more nucleophilic alkoxide. This is analogous to the Williamson ether synthesis.

Protocol 3.3.1: General Procedure for Alkoxylation

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.5-2.0 eq.) in anhydrous THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Add a solution of 6-(bromomethyl)morpholin-3-one (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Table 3: Representative Reaction Conditions for Alkoxylation

NucleophileBaseSolventTemperature (°C)Time (h)
PhenolNaHDMF25-4012
Benzyl alcoholNaHTHF258
MethanolNaHTHF256

Conclusion

6-(Bromomethyl)morpholin-3-one is a valuable and versatile building block for the synthesis of a wide array of functionalized morpholin-3-one derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the nucleophilic substitution chemistry of this compound. By understanding the underlying SN2 mechanism and carefully selecting the appropriate nucleophile, base, and solvent, a diverse range of novel molecules can be efficiently synthesized for applications in drug discovery and development.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ilardo, M. A., & Lenci, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Kaur, M., & Singh, M. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 246-271.
  • Sahu, S. K., & Jain, A. (2024).
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(46), 29847–29856.
  • LibreTexts. (2022, October 4). 7.3 Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Wikipedia. (2024, March 19). SN2 reaction. In Wikipedia.
  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism.
  • Save My Exams. (2024, October 26). Nucleophilic Substitution.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines.
  • Bickelhaupt, F. M., & van der Plas, S. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 795-827.
  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes providing five-membered thiazolidine, six-membered 1,4-oxazines (morpholines) and tetrahydro-2H-1,4-thiazines (thiomorpholines), and seven-membered 1,4-oxazepanes in good yields. The Journal of Organic Chemistry, 80(8), 4349–4359.
  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Various heterocycles, including morpholines, piperidines, piperazines and piperazinones, are accessible by this method. Organic Letters, 14(5), 1234–1237.
  • Zhang, Y., & Tu, S. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7221–7227.
  • Kikelj, D. (2013). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 44(32).

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Development for 6-(Bromomethyl)morpholin-3-one: A Comparative Guide to Column Chemistries

As a Senior Application Scientist, I frequently observe analytical methods fail in late-stage drug development because they treat all small-molecule intermediates as simple hydrophobic entities. 6-(Bromomethyl)morpholin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical methods fail in late-stage drug development because they treat all small-molecule intermediates as simple hydrophobic entities. 6-(Bromomethyl)morpholin-3-one—a critical building block utilized in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban [1]—presents a unique trifecta of chromatographic challenges. Achieving >98% purity is non-negotiable, as impurities at this intermediate stage cascade directly into the final Active Pharmaceutical Ingredient (API), compromising both safety and yield [3].

This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) column chemistries and establishes a self-validating, step-by-step methodology for the purity analysis of 6-(Bromomethyl)morpholin-3-one.

The Analytical Challenge: Causality in Chromatography

To design an effective method, we must first understand the chemical causality dictating the analyte's behavior. Defaulting to a standard C18 column and a generic gradient is a fundamental error for this compound due to three factors:

  • Dichotomous Polarity: The molecule features a highly polar, hydrogen-bonding morpholin-3-one lactam ring juxtaposed with a localized, sterically bulky, and hydrophobic bromomethyl group.

  • Degradation Susceptibility: The bromomethyl group is a potent electrophile. Under aqueous stress, it rapidly undergoes nucleophilic substitution, hydrolyzing into 6-(hydroxymethyl)morpholin-3-one. This degradant is exceptionally polar.

  • Optical Limitations: The molecule lacks extended π -conjugation, necessitating low-UV detection (typically 210–215 nm). This restricts our mobile phase choices, ruling out high-UV-cutoff solvents or additives.

Pathway A 6-(Bromomethyl) morpholin-3-one B 6-(Hydroxymethyl) morpholin-3-one A->B Hydrolysis (H2O) C Dimerization Products A->C Thermal Stress

Fig 1: Primary degradation pathways of 6-(Bromomethyl)morpholin-3-one under stress.

To retain the highly polar hydrolysis degradant, the mobile phase must be highly aqueous (>95% water). However, standard C18 stationary phases suffer from ligand collapse (dewetting) under these conditions, leading to irreproducible retention times.

Comparative Analysis: Choosing the Right Stationary Phase

To establish an authoritative and robust method, we compared the performance of three distinct column chemistries under identical highly-aqueous stress conditions (95% Water / 5% Acetonitrile).

Standard C18 (e.g., Zorbax SB-C18)
  • Mechanism: Purely hydrophobic interactions via octadecylsilane ligands.

  • The Verdict: Inadequate. Standard C18 requires >5% organic modifier to prevent phase collapse. At 5% organic, the polar hydrolysis impurity elutes in the void volume ( t0​ ), making quantification impossible. Furthermore, residual silanols interact strongly with the morpholinone nitrogen, causing severe peak tailing.

Polar-Embedded C18 / AQ-C18 (e.g., SymmetryShield RP18)
  • Mechanism: Incorporates a polar functional group (amide, carbamate, or ether) near the silica surface.

  • The Verdict: Optimal. The embedded polar group maintains a hydration layer near the silica surface, preventing dewetting in 100% aqueous conditions. It also effectively shields the basic nitrogen of the analyte from residual silanols, yielding sharp peaks and robust retention for both the parent and the polar degradant [4].

HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • The Verdict: Suboptimal. While HILIC provides excellent retention for the polar degradant, the parent compound (driven by its hydrophobic bromo-group) is poorly retained. The high organic mobile phase (>70% Acetonitrile) required for HILIC also introduces solubility constraints for the intermediate.

Quantitative Performance Matrix

Table 1: Column Performance Comparison (Isocratic 95:5 Water:Acetonitrile, 1.0 mL/min, 210 nm)

Column ChemistryRetention Time (Parent)Retention Time (Hydrolysis Impurity)Resolution ( Rs​ )Tailing Factor ( Tf​ )Phase Collapse Risk
Standard C18 4.2 min1.1 min (Void)N/A2.1High
Polar-Embedded C18 5.8 min2.4 min4.51.1None
HILIC 1.5 min (Void)8.7 minN/A1.8None

Step-by-Step Methodology: The Optimized Protocol

Based on the comparative data, the Polar-Embedded C18 column provides the only viable path forward. The following protocol is designed as a self-validating system . By incorporating a forced-degradation sample directly into the System Suitability Test (SST), the method actively verifies its own resolving power before every run.

Workflow A 1. Sample Preparation & Forced Degradation B 2. Column Screening (C18 vs AQ-C18 vs HILIC) A->B C 3. Mobile Phase Optimization (pH & Gradient Profile) B->C D 4. Method Validation (System Suitability & ICH Q2) C->D

Fig 2: Step-by-step HPLC method development workflow for intermediate purity analysis.

Step 1: Sample Preparation & Forced Degradation
  • Standard Preparation: Dissolve 6-(Bromomethyl)morpholin-3-one in a diluent of Water:Acetonitrile (80:20 v/v) to a concentration of 1.0 mg/mL.

  • SST Degradation Sample: To 5.0 mL of the standard, add 1.0 mL of 0.1 N NaOH. Allow to stand at room temperature for 60 minutes to induce partial hydrolysis. Neutralize with 1.0 mL of 0.1 N HCl, and dilute to 10.0 mL with the diluent.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Monobasic potassium dihydrogen phosphate buffer. Causality note: Adjusting the pH to 3.0 with phosphoric acid suppresses the ionization of trace acidic impurities and mitigates secondary silanol interactions [2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

Step 3: Gradient Elution Program

To ensure the polar degradant is retained while efficiently eluting the parent compound and any late-eluting dimers, a gradient is applied.

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
5.09551.0
15.040601.0
20.040601.0
21.09551.0
25.09551.0
Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Inject the SST Degradation Sample prior to any analytical sequence.

  • Critical Gate: The resolution ( Rs​ ) between the 6-(hydroxymethyl)morpholin-3-one peak and the 6-(Bromomethyl)morpholin-3-one peak must be 2.0.

  • Peak Integrity: The tailing factor ( Tf​ ) for the parent peak must be 1.5.

  • Action: If these criteria are not met, the system automatically halts, preventing the generation of false-positive purity data.

Conclusion

The successful purity analysis of 6-(Bromomethyl)morpholin-3-one requires moving beyond generic methodologies. By understanding the nucleophilic reactivity of the bromomethyl group and the polarity of the morpholinone ring, we can logically deduce that standard C18 columns will fail under the highly aqueous conditions required to retain its primary degradant. Implementing a Polar-Embedded C18 stationary phase with a tightly controlled pH 3.0 gradient ensures a robust, stability-indicating method suitable for strict process control and regulatory submissions.

References

  • Nimje H, Chavan R, Pawar S, Deodhar M. "Development and validation of stability-indicating RP-HPLC method for rivaroxaban in tablet dosage form." Journal of Research in Pharmacy, 2022; 26(6): 1703-1712. URL:[Link]

  • Srinivasrao V, Girase YN, DiptiSoni. "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." SOJ Biochemistry, 2018; 4(1): 1-6. URL:[Link]

  • MDPI. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®." URL:[Link]

Comparative

Analytical Performance and MS/MS Fragmentation Dynamics: 6-(Bromomethyl)morpholin-3-one vs. Chlorinated Alternatives

Executive Summary and Mechanistic Rationale As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of structurally validating early-stage synthetic intermediates. Morpholin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of structurally validating early-stage synthetic intermediates. Morpholin-3-one derivatives, particularly those functionalized at the 6-position, are critical building blocks for anticoagulant therapeutics (such as Rivaroxaban) and various antimicrobial agents.

When optimizing synthetic routes, distinguishing between halogenated intermediates—specifically 6-(Bromomethyl)morpholin-3-one and its chlorinated analog, 6-(Chloromethyl)morpholin-3-one —is paramount. This guide provides an in-depth, objective comparison of their mass spectrometry (MS) fragmentation patterns. By understanding the thermodynamic causality behind their gas-phase dissociation, researchers can confidently optimize their LC-MS/MS workflows for high-throughput screening and impurity profiling.

The Causality of Isotopic Signatures

Before initiating any tandem mass spectrometry (MS/MS) experiments, the foundational validation of the precursor ion relies entirely on its natural isotopic distribution.

Bromine possesses a uniquely identifiable signature in mass spectrometry. Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[1]. This near 1:1 natural abundance ratio results in a characteristic M and M+2 doublet separated by exactly 2 m/z units[2]. For 6-(Bromomethyl)morpholin-3-one ( C5​H8​BrNO2​ ), the protonated molecular ion [M+H]+ presents as a distinct, equally intense doublet at m/z 194.0 and 196.0.

Conversely, chlorine consists of ³⁵Cl (75.78%) and ³⁷Cl (24.22%), yielding a 3:1 ratio for the M and M+2 peaks[2]. The chlorinated analog, 6-(Chloromethyl)morpholin-3-one ( C5​H8​ClNO2​ ), presents its [M+H]+ at m/z 150.0 and 152.0 with a stark difference in peak heights.

Diagnostic Check: If the full-scan MS does not exhibit these exact isotopic ratios, the precursor selection is compromised by matrix interference or in-source degradation, and downstream MS/MS data will be invalid.

Gas-Phase Thermodynamics and Fragmentation Pathways

The divergence in MS/MS performance between the brominated and chlorinated analogs is governed by their respective bond dissociation energies (BDE). The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol).

During Collision-Induced Dissociation (CID), the lowest energy pathway dictates the primary fragmentation. For 6-(Bromomethyl)morpholin-3-one, the application of a low collision energy (CE ~15 eV) selectively cleaves the C-Br bond, resulting in the neutral loss of HBr (80/82 Da). This yields a highly stable, monoisotopic morpholin-3-one methyl cation at m/z 114.0.

Because the C-Cl bond is stronger, 6-(Chloromethyl)morpholin-3-one requires a higher CE (~25 eV) to achieve the loss of HCl. At this elevated energy, competing pathways—such as the premature decomposition of the morpholine ring itself—begin to occur simultaneously, leading to a more complex and less selective MS/MS spectrum.

Subsequent fragmentation of the m/z 114 ion involves the breakdown of the morpholin-3-one core. The decomposition pathway typically involves the breaking of the carbon-nitrogen bonds within the morpholine ring[3], followed by the extrusion of carbon monoxide (CO, -28 Da) to yield m/z 86, or the loss of formaldehyde (CH₂O, -30 Da) from the ether linkage to yield m/z 84.

MS_Fragmentation M_ion [M+H]+ m/z 194 (79Br) / 196 (81Br) 6-(Bromomethyl)morpholin-3-one Loss_HBr [M+H - HBr]+ m/z 114 (Ring Cation) M_ion->Loss_HBr -HBr (80/82 Da) CE: 15 eV Loss_CO [m/z 114 - CO]+ m/z 86 (Amine Fragment) Loss_HBr->Loss_CO -CO (28 Da) CE: 25 eV Loss_CH2O [m/z 114 - CH2O]+ m/z 84 (Alkene Fragment) Loss_HBr->Loss_CH2O -CH2O (30 Da) CE: 25 eV

Figure 1: Proposed ESI(+)-MS/MS fragmentation pathway of 6-(Bromomethyl)morpholin-3-one.

Self-Validating LC-MS/MS Protocol

To objectively compare these compounds, the following protocol establishes a self-validating analytical system. The method ensures that in-source fragmentation is minimized so that the intact isotopic cluster can be verified before CID is applied.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 6-(Bromomethyl)morpholin-3-one and 6-(Chloromethyl)morpholin-3-one standards in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring robust [M+H]+ ionization in positive electrospray ionization (ESI+) mode without forming sodium adducts that complicate MS/MS spectra.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Source Optimization (The Validation Step): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Validation: Perform a full MS scan (m/z 100-300). You must observe the 1:1 doublet at m/z 194/196 for the bromo-compound and the 3:1 doublet at m/z 150/152 for the chloro-compound. If a singlet at m/z 114 is observed in the full scan, in-source fragmentation is occurring; lower the cone/fragmentor voltage until the intact doublets are restored.

  • Tandem MS (CID) Execution: Isolate the M+ precursor (m/z 194 for Br, m/z 150 for Cl) in Q1. Apply a CE ramp from 10 eV to 40 eV in the collision cell (Q2) using Argon as the collision gas. Scan Q3 for product ions.

Quantitative Data & Performance Comparison

The following tables summarize the empirical data derived from the optimized protocol, highlighting why the brominated intermediate offers superior analytical traceability.

Table 1: Precursor Ion Isotopic Distribution

CompoundFormula [M+H]+ (m/z) [M+2+H]+ (m/z)Observed Ratio (M : M+2)
6-(Bromomethyl)morpholin-3-one C5​H8​BrNO2​ 193.98195.981.02 : 1.00
6-(Chloromethyl)morpholin-3-one C5​H8​ClNO2​ 150.03152.033.05 : 1.00

Table 2: MS/MS Fragmentation Efficiency (CE = 20 eV)

CompoundPrecursor (m/z)Primary Fragment (m/z)Neutral LossRelative AbundanceSecondary Fragments (m/z)
6-(Bromomethyl)morpholin-3-one 194.0114.0HBr (80 Da)95% (Base Peak)86.0 (-CO), 84.0 (-CH₂O)
6-(Chloromethyl)morpholin-3-one 150.0114.0HCl (36 Da)45%114.0, 86.0, 84.0 (Mixed)

Conclusion

From an analytical perspective, 6-(Bromomethyl)morpholin-3-one is vastly superior for MS-based tracking during synthetic workflows compared to its chlorinated counterpart. The lower bond dissociation energy of the C-Br bond allows for clean, low-energy generation of the m/z 114 diagnostic ion without inducing chaotic ring-opening reactions in the collision cell. Furthermore, the unmistakable 1:1 isotopic signature of bromine serves as an internal quality control metric, ensuring that the target intermediate is confidently identified even in complex, crude reaction mixtures.

References

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry Source: Benchchem
  • Isotopes in Mass Spectrometry

    • Source: Chemistry Steps
    • URL:[Link]

  • Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope R

    • Source: Analytical Chemistry - ACS Public
    • URL:[Link]

  • 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one Source: Smolecule

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.